molecular formula C11H8BrN3O2 B13487937 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile

4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile

Cat. No.: B13487937
M. Wt: 294.10 g/mol
InChI Key: IHQLOIJRCVXUFL-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile is a complex organic compound that features a bromine atom, a benzonitrile group, and a hexahydropyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.10 g/mol

IUPAC Name

4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile

InChI

InChI=1S/C11H8BrN3O2/c12-8-2-1-7(6-13)9(5-8)15-4-3-10(16)14-11(15)17/h1-2,5H,3-4H2,(H,14,16,17)

InChI Key

IHQLOIJRCVXUFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

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